8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione hydrochloride is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. The molecular formula of this compound is C22H31ClN2O4, with a molecular weight of approximately 398.95 g/mol. This compound has garnered attention in medicinal chemistry due to its structural features, which are believed to contribute to its pharmacological properties, particularly in the realms of anxiolytic and antihypertensive effects .
This compound is classified under spirocyclic compounds and belongs to a broader category of benzodioxan derivatives. Its synthesis typically involves multi-step organic reactions that require precise control over reaction conditions to achieve optimal yield and purity. The presence of the benzodioxan moiety is significant, as it is often associated with various biological activities in medicinal chemistry .
The synthesis of 8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione hydrochloride generally follows a multi-step synthetic pathway involving several key reactions:
Each step requires careful optimization regarding temperature, solvent choice, and reaction time to ensure high yields and purity of the desired product .
The molecular structure of 8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione hydrochloride can be depicted as follows:
This compound features a spirocyclic framework that includes both nitrogen and oxygen heteroatoms within its structure. The presence of multiple functional groups contributes to its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H31ClN2O4 |
| Molecular Weight | 398.95 g/mol |
| CAS Number | 11377-33-6 |
The chemical reactivity of 8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione hydrochloride can be attributed to its functional groups:
These reactions are crucial for modifying the compound for various applications in drug synthesis and development .
The mechanism of action for 8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione hydrochloride primarily involves its interaction with neurotransmitter systems in the central nervous system. Preliminary studies suggest that this compound may modulate serotonin receptors and other neurochemical pathways involved in anxiety regulation.
Understanding these interactions is critical for elucidating its pharmacodynamics and therapeutic potential. Further in vitro and in vivo studies are necessary to fully characterize these mechanisms .
Key physical and chemical properties of 8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione hydrochloride include:
| Property | Value |
|---|---|
| Appearance | White crystalline solid |
| Solubility | Soluble in water |
| Melting Point | Not specified |
| Storage Conditions | Store at room temperature |
These properties are essential for determining the handling and application methods for this compound in scientific research .
The primary applications of 8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione hydrochloride include:
This compound emerged during late 20th-century efforts to develop ligands targeting adrenergic and serotoninergic receptors. Its CAS registry number (11377-33-6) places its initial characterization likely in the 1960s–1970s, reflecting early synthetic exploration of spirocyclic-benzodioxane hybrids . Research intensified in the 1990s alongside investigations into subtype-selective α1-adrenoceptor antagonists, given its structural similarity to pharmacologically active azaspirodecanediones like BMY 7378 (8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione) [2]. While not itself a commercial drug, its development signifies medicinal chemistry strategies aimed at optimizing receptor subtype selectivity through modular molecular design—combining the benzodioxan motif (known for cardiovascular activity) with the spirodecane-dione scaffold (associated with CNS modulation) [9]. Key milestones include:
Table 1: Historical Timeline of Key Events
| Time Period | Development Phase | Significance |
|---|---|---|
| 1960s–1970s | Initial Synthesis & Registration | Assignment of CAS 11377-33-6; early structural characterization |
| 1990s | Receptor Subtype Investigations | Comparative pharmacological profiling against α1-adrenoceptor ligands [2] |
| 2000s–Present | Research Chemical Utilization | Availability from specialty suppliers (e.g., EVT-10900675) for targeted studies |
The compound was engineered to leverage synergistic interactions between its distinct structural domains. The 2,3-dihydro-1,4-benzodioxin moiety exhibits affinity for monoaminergic receptors implicated in anxiety, hypertension, and neurotransmission regulation [8]. Concurrently, the 8-azaspiro[4.5]decane-7,9-dione core provides conformational rigidity and hydrogen-bonding capacity, enhancing receptor-binding specificity [9]. Preclinical evidence suggests dual mechanistic potential:
Table 2: Pharmacological Targets and Supporting Evidence
| Target System | Experimental Evidence | Proposed Therapeutic Rationale |
|---|---|---|
| α1-Adrenoceptors | Partial inhibition by high-dose chloroethylclonidine (100 μM); biphasic antagonist curves [2] | Hypertension via vascular smooth muscle relaxation |
| Serotonin Receptors | Structural analogy to benzodioxan-based anxiolytics | Anxiety modulation |
| Multi-receptor Engagement | Benzodioxan-spiroimide hybrid design [9] | Enhanced selectivity for complex CNS disorders |
This molecule is a quintessential hybrid pharmacophore, integrating three distinct domains:
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCNCC3COC4=CC=CC=C4O3.Cl) underscores this topology . Table 3: Structural Domains and Their Chemical Significance
| Structural Domain | Classification | Functional Role |
|---|---|---|
| 2,3-Dihydro-1,4-benzodioxin-3-yl | Benzodioxane heterocycle | Receptor engagement via π-stacking/H-bonding; metabolic resistance |
| -[CH₂]₄-NH-CH₂- linker | Alkyl diamine spacer | Distance optimization between pharmacophores; cationic interaction potential |
| 8-Azaspiro[4.5]decane-7,9-dione | Glutarimide-fused spirocyclic system | Conformational restriction; hydrogen-bonding network formation [9] |
Molecular weight (422.9 g/mol) and formula (C₂₂H₃₁ClN₂O₄) further classify it as a mid-sized, nitrogen/O-rich compound with moderate polarity . Its structural kinship includes:
CAS No.: 2198-92-7
CAS No.: 4493-23-6
CAS No.: 948557-12-8
CAS No.: